molecular formula C19H12N2 B1258215 4-(9H-Carbazol-9-YL)benzonitrile CAS No. 57103-17-0

4-(9H-Carbazol-9-YL)benzonitrile

Cat. No.: B1258215
CAS No.: 57103-17-0
M. Wt: 268.3 g/mol
InChI Key: IHDDUZSNZRAXFF-UHFFFAOYSA-N
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Description

4-(9H-Carbazol-9-YL)benzonitrile is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of a carbazole moiety attached to a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(9H-Carbazol-9-YL)benzonitrile typically involves the coupling of carbazole with benzonitrile derivatives. One common method is the Suzuki coupling reaction, where carbazole is reacted with a benzonitrile derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(9H-Carbazol-9-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-(9H-Carbazol-9-YL)benzonitrile in electronic applications involves its ability to transport holes efficiently. The carbazole moiety acts as an electron donor, while the benzonitrile group serves as an electron acceptor. This donor-acceptor interaction facilitates the movement of charge carriers, enhancing the performance of electronic devices .

Comparison with Similar Compounds

  • 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile
  • 2,6-bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile
  • 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene

Comparison: 4-(9H-Carbazol-9-YL)benzonitrile is unique due to its specific electronic properties and structural configuration. Compared to other carbazole derivatives, it offers a balanced combination of electron-donating and electron-withdrawing groups, making it highly effective in electronic applications .

Properties

IUPAC Name

4-carbazol-9-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2/c20-13-14-9-11-15(12-10-14)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDDUZSNZRAXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599331
Record name 4-(9H-Carbazol-9-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-17-0
Record name 4-(9H-Carbazol-9-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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